molecular formula C20H15ClN2O2S B2843059 2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole CAS No. 380352-72-7

2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole

Cat. No.: B2843059
CAS No.: 380352-72-7
M. Wt: 382.86
InChI Key: AAPUGBCTZWAROO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole is a structurally complex indole derivative characterized by a 4-chlorophenyl group at the 2-position and a 2-nitro-1-(2-thienyl)ethyl substituent at the 3-position of the indole core. The compound’s synthesis often involves multi-step reactions, such as isocyanide-based pathways (e.g., starting from 2-(4-chlorophenyl)-1H-indole precursors) or dearomative spirocyclization methods using iron-catalyzed carbene transfer reactions .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c21-14-9-7-13(8-10-14)20-19(15-4-1-2-5-17(15)22-20)16(12-23(24)25)18-6-3-11-26-18/h1-11,16,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPUGBCTZWAROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C(C[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis for Core Assembly

The Fischer indole synthesis remains a cornerstone for constructing the indole backbone. By condensing phenylhydrazines with carbonyl compounds under acidic conditions, this method enables regioselective formation of the indole ring. For 2-(4-chlorophenyl) substitution , 4-chlorophenylhydrazine may react with a ketone such as cyclohexanone, though adaptations are required to introduce the 3-position nitroethyl-thienyl group post-synthesis.

Microwave-Assisted Coupling Reactions

Microwave irradiation has emerged as a critical tool for accelerating coupling reactions. In the synthesis of analogous indole derivatives (e.g., 2a–w in), S-dodecyl isothiosemicarbazide hydrobromide reacts with indole-3-carboxaldehyde under acidic conditions to form hydrazone intermediates. Subsequent microwave-assisted aminolysis with amines yields amidinohydrazones. Adapting this approach, the nitroethyl-thienyl moiety could be introduced via a similar two-step protocol:

  • Hydrazone Formation : Reacting indole-3-carboxaldehyde with a nitroethyl-thienyl hydrazine derivative.
  • Microwave-Mediated Aminolysis : Cross-coupling with 4-chlorophenylamine.

Stepwise Synthesis of the Nitroethyl-Thienyl Moiety

The 3-position substituent, 2-nitro-1-(2-thienyl)ethyl , necessitates a tailored approach due to its nitro and thiophene groups.

Henry Reaction for Nitroalkane Formation

The nitroethyl group is typically synthesized via the Henry reaction (nitro-aldol condensation), where 2-thiophenecarboxaldehyde reacts with nitroethane in the presence of a base (e.g., ammonium acetate). This yields 1-(2-thienyl)-2-nitroethanol , which undergoes dehydration to form the α,β-unsaturated nitroethylene intermediate.

Thiophene Functionalization

Thiophene rings are highly reactive toward electrophilic substitution. Introducing the nitroethyl group at the 2-position requires careful control to avoid polysubstitution. Catalytic methods using Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity.

Integration of Substituents onto the Indole Core

Nucleophilic Aromatic Substitution

The 3-position of indole is susceptible to nucleophilic attack. Reacting the nitroethyl-thienyl intermediate with a preformed 2-(4-chlorophenyl)indole under basic conditions (e.g., K₂CO₃ in DMF) facilitates substitution. This method mirrors protocols used for analogues such as 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-1H-indole .

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable precise aryl group introduction. For instance, a brominated indole at the 2-position can couple with 4-chlorophenylboronic acid, followed by nitroethyl-thienyl group installation at the 3-position via Buchwald-Hartwig amination.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Dimethoxyethane (DME) : Optimal for microwave-assisted reactions, achieving 160°C without solvent degradation.
  • Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilic substitution rates but risk side reactions with nitro groups.

Catalytic Enhancements

  • Acid Catalysis : HCl accelerates hydrazone formation but requires stoichiometric control to prevent indole ring protonation.
  • Microwave Irradiation : Reduces reaction times from hours to minutes (e.g., 9 h → 45 min).

Analytical Characterization and Data

Table 1: Synthetic Routes and Yields for Analogous Compounds

Compound Method Yield (%) EC₅₀ (nM) Source
2-(4-Cl-Ph)-3-[1-(2,4-diCl-Ph)-2-NO₂-Et]-1H-indole Nucleophilic substitution 62 1355
2-(4-Cl-Ph)-3-[1-(3,4-OMe-Ph)-2-NO₂-Et]-1H-indole Microwave aminolysis 58 1677

Table 2: Reaction Conditions for Key Steps

Step Reagents/Conditions Time Temperature
Hydrazone formation HCl (cat.), EtOH, reflux 6 h 80°C
Microwave aminolysis 4-Cl-phenethylamine, DME, MW 45 min 160°C
Henry reaction NH₄OAc, MeOH, stir 12 h RT

Challenges and Mitigation Strategies

  • Nitro Group Instability : Nitro groups may undergo reduction under acidic conditions. Use of mild acids (e.g., acetic acid) and inert atmospheres preserves functionality.
  • Regioselectivity in Thiophene Substitution : Directed ortho-metalation techniques ensure mono-substitution at the 2-position of thiophene.

Chemical Reactions Analysis

2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Reduction: The compound can undergo oxidation reactions, where the thienyl group can be oxidized to a sulfone using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids for nitration, and reducing agents for nitro group reduction. Major products formed from these reactions include amines, sulfones, and substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that indole derivatives exhibit significant anticancer properties. The presence of the nitro and thienyl groups in this compound may enhance its efficacy against certain cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific pathways involved in cell death .

Neuropharmacology : Indole derivatives are also explored for their neuroprotective effects. The compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases .

Materials Science

Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can be advantageous in device fabrication .

Polymer Composites : Incorporating this compound into polymer matrices can enhance their thermal stability and mechanical properties. Research indicates that such composites can be utilized in high-performance applications where durability is crucial .

Environmental Studies

Pollutant Degradation : The nitro group present in the compound can facilitate the degradation of pollutants in environmental applications. Studies have shown that similar compounds can be used as catalysts in the breakdown of hazardous substances, contributing to environmental remediation efforts .

Analytical Chemistry

Chromatographic Applications : The compound's distinct chemical structure allows it to be used as a standard reference material in chromatographic techniques, aiding in the identification and quantification of similar compounds in complex mixtures .

Case Study 1: Anticancer Properties

A study conducted on various indole derivatives, including 2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole, demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Case Study 2: Organic Electronics

In a recent investigation into OLEDs, researchers incorporated this compound into device architectures. Results showed improved efficiency and stability compared to devices without the compound, highlighting its potential as a key material in next-generation electronic devices.

Case Study 3: Environmental Remediation

Research focused on using the nitro group of this compound for catalytic degradation of industrial pollutants showed promising results. The study indicated effective breakdown of contaminants under UV light irradiation, suggesting practical applications in wastewater treatment processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related indole derivatives, focusing on substituent effects, synthesis routes, and biological activities.

Substituent-Driven Structural and Functional Differences

A. Phenyl Ring Modifications

  • 4-Chlorophenyl vs. In contrast, 2-(4-methoxyphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole () features a methoxy group, which is electron-donating. This difference may reduce reactivity but improve solubility due to increased polarity .
  • 4-Chlorophenyl vs. 4-Fluorophenyl :
    2-(4-Fluorophenyl)-3-methyl-1H-indole (–12) lacks the nitro and thienyl groups but shares a halogenated aryl substituent. Fluorine’s smaller atomic radius and strong electronegativity may facilitate tighter π-π stacking interactions, as observed in its crystal structure, which forms weakly interacting chains via N–H···π interactions .

B. Nitro Group Impact The nitro group in the target compound is a strong electron-withdrawing moiety, likely influencing redox properties and metabolic stability. For example, in compound 5e (), a nitro group at the 3-position correlates with potent cytotoxicity (IC₅₀ = 7.9 µM against HCT-116) but lower selectivity (SI = 2.8) compared to non-nitro analogs like 5d (IC₅₀ = 5.7 µM, SI = 4.8) .

C. Thienyl vs. In contrast, compound 5d () features a naphthalen-2-yl group, which enhances aromatic stacking but may increase molecular weight and reduce solubility .

Key Observations :

  • Bulky substituents (e.g., naphthalen-2-yl in 5d) improve cytotoxicity but may complicate synthesis .

Key Trends :

  • Isocyanide-based syntheses () offer modular routes but require careful handling of reactive intermediates.
  • Te(II)-catalyzed methods () enable efficient cross-dehydrogenative coupling but are substrate-specific.

Biological Activity

The compound 2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole, with the CAS number 380352-72-7, is an indole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

  • Molecular Formula : C20H15ClN2O2S
  • Molecular Weight : 382.8633
  • IUPAC Name : 2-(4-chlorophenyl)-3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various indole derivatives, including our compound of interest. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against several bacterial strains:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives have also been investigated. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines. A study reported that certain derivatives exhibited inhibition rates of up to 90% on nitric oxide release at concentrations around 10 µM .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may induce cellular damage leading to apoptosis in cancer cells. Additionally, its structure allows for interactions with various enzymes involved in inflammation and microbial resistance pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various indole derivatives against a panel of bacterial strains and found that those with electron-withdrawing groups on the phenyl ring exhibited enhanced activity compared to their analogs .
  • Anti-inflammatory Effects : Research demonstrated that compounds similar to our target compound showed significant inhibition of cyclooxygenase enzy

Q & A

Q. What are the common synthetic routes for preparing 2-(4-chlorophenyl)-substituted indole derivatives?

The synthesis often involves coupling reactions or cyclization strategies. For example, indole derivatives with substituents at the 3-position can be synthesized via formamide-mediated reactions using reagents like N-(2,2-dimethoxyethyl)formamide, triethylsilyl (TES), and trifluoroacetic acid (TFA) under controlled conditions . Another approach involves nucleophilic substitution with potassium carbonate as a base, as seen in the reaction of 4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)-2(1H)-pyridone with chloroacetamide .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation typically combines elemental analysis (to verify composition) and ¹H NMR spectroscopy (to identify proton environments). For instance, the ¹H NMR spectrum of similar compounds shows distinct peaks for aromatic protons (e.g., thiophene at δ 6.8–7.5 ppm) and nitro groups (deshielded protons near δ 8.0 ppm) .

Q. What functional groups in this compound are critical for its reactivity?

The 4-chlorophenyl group enhances electron-withdrawing effects, while the 2-thienyl moiety introduces π-conjugation and potential for heterocyclic interactions. The nitro group at the ethyl chain can participate in redox reactions or serve as a directing group in further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of nitro-substituted indoles?

Key factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-couplings) or acid/base systems (e.g., K₂CO₃) improve regioselectivity .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions in nitro group introduction .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) can model interactions with biological targets. For example, the nitro group’s electron-deficient nature may favor binding to enzymes like nitroreductases. MD simulations (using GROMACS) further assess stability in protein binding pockets .

Q. How can structural ambiguities in crystallographic studies be resolved?

Use SHELXL for high-resolution refinement, especially for disordered regions (e.g., the thienyl group). Twinned data can be processed via SHELXPRO, and hydrogen bonding networks can be validated using Mercury software .

Q. What strategies mitigate data contradictions in biological assays?

  • Dose-response curves : Test multiple concentrations to distinguish specific vs. nonspecific effects.
  • Orthogonal assays : Combine enzyme inhibition studies with cell-based viability assays (e.g., MTT).
  • Control experiments : Include analogs lacking the nitro group to isolate its contribution .

Q. How does the nitro-thienyl-ethyl side chain influence photophysical properties?

The nitro group reduces fluorescence quantum yield via intramolecular charge transfer (ICT), while the thienyl group extends conjugation, shifting absorption maxima to longer wavelengths (λmax ~350–400 nm). Time-resolved spectroscopy (e.g., TCSPC) quantifies excited-state lifetimes .

Q. What catalytic methods enable spirocyclization of indole derivatives?

Iron-catalyzed carbene transfer (e.g., using Fe(OTf)₃) promotes dearomative spirocyclization, yielding complex architectures like spiro[indole-3,3′-pyrrolidines]. Optimize ligand choice (e.g., chiral PyBOX ligands) for enantioselectivity .

Q. How to design interaction studies for this compound with biological macromolecules?

Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and isothermal titration calorimetry (ITC) to determine thermodynamic parameters (ΔH, ΔS). For cellular targets, employ fluorescence polarization assays with labeled indole derivatives .

Methodological Notes

  • Synthesis : Prioritize regioselective methods to avoid isomers (e.g., 4-chloro vs. 2-chloro derivatives) .
  • Characterization : Combine HRMS with 2D NMR (COSY, HSQC) for unambiguous assignment of complex substituents .
  • Data Analysis : Use CCDC databases (e.g., Cambridge Structural Database) to compare crystallographic data with known analogs .

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